2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride
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Overview
Description
2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride is a complex organic compound that features a unique combination of imidazole and indazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazole and indazole rings, followed by their functionalization and coupling.
Formation of Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Formation of Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole and indazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets could make it a candidate for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride likely involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-N-phenylacetamide
- 1H-Imidazole, 2-heptadecyl-4,5-dihydro-
Uniqueness
Compared to similar compounds, 2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone hydrochloride stands out due to its unique combination of imidazole and indazole moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H27ClN4OS |
---|---|
Molecular Weight |
467.0 g/mol |
IUPAC Name |
1-(7-benzylidene-3-phenyl-3a,4,5,6-tetrahydro-3H-indazol-2-yl)-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)ethanone;hydrochloride |
InChI |
InChI=1S/C25H26N4OS.ClH/c30-22(17-31-25-26-14-15-27-25)29-24(19-10-5-2-6-11-19)21-13-7-12-20(23(21)28-29)16-18-8-3-1-4-9-18;/h1-6,8-11,16,21,24H,7,12-15,17H2,(H,26,27);1H |
InChI Key |
FRLNGNVXJPAPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=CC=CC=C3)C1)C(=O)CSC4=NCCN4)C5=CC=CC=C5.Cl |
Origin of Product |
United States |
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